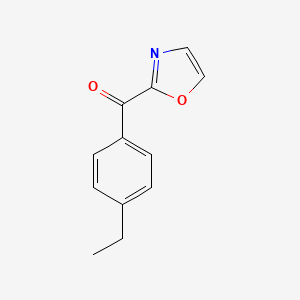

2-(4-Ethylbenzoyl)oxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPIWUQJCYSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642091 | |

| Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-05-9 | |

| Record name | (4-Ethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Analytical Methodologies for Benzoyloxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For benzoyloxazole derivatives, ¹H and ¹³C NMR are fundamental for initial structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Ethylbenzoyl)oxazole is expected to exhibit distinct signals corresponding to the protons of the oxazole (B20620) ring, the 4-ethylphenyl group, and the ethyl substituent.

Oxazole Protons: The protons on the oxazole ring typically appear in the downfield region of the spectrum due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen and oxygen atoms. The H4 and H5 protons of the oxazole ring are expected to resonate as distinct signals, likely between δ 7.0 and 8.5 ppm.

Aromatic Protons: The protons of the 4-ethylphenyl group will present as a characteristic AA'BB' system, with two doublets in the aromatic region (δ 7.2-8.2 ppm). The protons ortho to the carbonyl group are expected to be deshielded and resonate at a higher chemical shift compared to the meta protons.

Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the aromatic ring and will typically appear around δ 2.7 ppm, while the methyl protons will be found further upfield, around δ 1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon of the benzoyl group is highly deshielded and is expected to have a chemical shift in the range of δ 180-190 ppm.

Oxazole Carbons: The C2, C4, and C5 carbons of the oxazole ring will have characteristic chemical shifts. The C2 carbon, being attached to two heteroatoms and the benzoyl group, will be significantly downfield, likely in the δ 155-165 ppm range. The C4 and C5 carbons are expected to resonate between δ 120 and 150 ppm.

Aromatic Carbons: The carbons of the 4-ethylphenyl ring will show distinct signals in the aromatic region (δ 125-145 ppm). The ipso-carbon attached to the carbonyl group and the carbon bearing the ethyl group will have characteristic chemical shifts influenced by the substituents.

Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum, typically around δ 29 ppm and δ 15 ppm, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Oxazole H4 | 7.2 - 7.4 | - |

| Oxazole H5 | 7.8 - 8.0 | - |

| Aromatic CH (ortho to C=O) | 8.0 - 8.2 | 128 - 130 |

| Aromatic CH (meta to C=O) | 7.3 - 7.5 | 129 - 131 |

| Ethyl -CH₂- | ~2.7 (quartet) | ~29 |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Oxazole C2 | - | 158 - 162 |

| Oxazole C4 | - | 125 - 128 |

| Oxazole C5 | - | 140 - 143 |

| Carbonyl C=O | - | 182 - 186 |

| Aromatic C (ipso to C=O) | - | 135 - 138 |

| Aromatic C (ipso to ethyl) | - | 148 - 152 |

For more complex benzoyloxazole derivatives or in cases of signal overlap in 1D spectra, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly useful for identifying long-range (2-3 bond) correlations, which can help in assigning quaternary carbons and confirming the connectivity between the benzoyl group and the oxazole ring.

While not routinely performed for simple structural confirmation, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom in the oxazole ring. The chemical shift of the nitrogen is sensitive to its electronic environment. In cases where the nitrogen's role in a chemical process is being investigated, ¹⁵N-labeling can be employed. Heteronuclear correlation experiments, such as ¹H-¹⁵N HMBC, can be used to correlate the nitrogen atom with nearby protons, further solidifying the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group in the benzoyl moiety is expected in the region of 1650-1680 cm⁻¹. The conjugation with both the aromatic ring and the oxazole ring can influence the exact position of this band.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of both the oxazole and the phenyl rings will appear in the 1500-1650 cm⁻¹ region. These bands are often coupled and may appear as a group of sharp absorptions.

C-O-C Stretching: The stretching vibrations of the C-O-C linkage within the oxazole ring typically give rise to strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted phenyl ring can provide information about the substitution pattern. For a 1,4-disubstituted ring, a strong band is typically observed in the 800-850 cm⁻¹ region.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl group will be observed just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic & Oxazole (C=C, C=N) | Stretch | 1500 - 1650 | Medium to Strong |

| Oxazole (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bend | 800 - 850 | Strong |

| Ethyl Group (C-H) | Stretch | 2850 - 2975 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺˙) corresponding to its molecular weight.

The fragmentation of 2-aroyloxazoles often proceeds through cleavage of the bond between the carbonyl group and the oxazole ring. Key fragmentation pathways for this compound would likely involve:

Formation of the 4-Ethylbenzoyl Cation: Cleavage of the C-C bond between the carbonyl carbon and the oxazole C2 carbon would result in the formation of the stable 4-ethylbenzoyl cation. This would be a prominent peak in the mass spectrum.

Formation of the Oxazol-2-yl Cation: The corresponding oxazol-2-yl cation could also be formed, though its stability might be lower.

Loss of CO: The 4-ethylbenzoyl cation could further fragment by losing a molecule of carbon monoxide (CO) to form the 4-ethylphenyl cation.

Fragmentation of the Ethyl Group: The 4-ethylphenyl cation could undergo benzylic cleavage to lose a methyl radical (•CH₃), forming a stable tropylium-like ion.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would be employed to confirm its molecular formula, C₁₂H₁₁NO₂. By comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass, the elemental formula can be validated, distinguishing it from other potential isomers with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ |

| Monoisotopic Mass | 201.07898 u |

| Average Mass | 201.21554 u |

| Nominal Mass | 201 u |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. elsevierpure.comresearchgate.net In a typical MS/MS experiment involving a benzoyloxazole compound, the protonated molecule [M+H]⁺ would first be isolated. This precursor ion is then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (such as nitrogen or argon). wvu.edunih.gov These energetic collisions impart internal energy to the ion, causing it to fragment at its weakest bonds. nih.gov The resulting fragment ions are then mass-analyzed to generate a product ion spectrum, which serves as a structural fingerprint of the molecule. This technique is crucial for differentiating isomers and elucidating the connectivity of atoms within the molecule.

Fragmentation Pathways and Mechanistic Insights

The fragmentation of protonated oxazoline (B21484) and benzoxazole (B165842) derivatives under CID conditions often follows predictable pathways, providing valuable mechanistic insights. nih.govresearchgate.net For this compound, the fragmentation would likely be initiated by cleavage at the bonds connecting the ethylphenyl group, the carbonyl group, and the oxazole ring.

Key fragmentation pathways for related 2-arene-2-oxazolines have been identified, including the formation of characteristic benzoylium and nitrilium ions. nih.gov Applying these principles, the protonated this compound molecule is expected to fragment via several primary routes:

Formation of the 4-Ethylbenzoylium ion: Cleavage of the bond between the carbonyl carbon and the oxazole ring would result in the formation of a stable 4-ethylbenzoylium cation.

Cleavage of the Ethyl Group: Fragmentation can occur at the ethyl substituent on the phenyl ring, typically through the loss of an ethylene (B1197577) molecule (C₂H₄).

Oxazole Ring Fragmentation: The oxazole ring itself can undergo cleavage, leading to the loss of small neutral molecules like CO or HCN. clockss.org

These pathways are detailed in the table below, which lists the expected major fragment ions.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor m/z | Fragment m/z | Proposed Structure / Neutral Loss |

|---|---|---|

| 202.0863 | 133.0648 | [C₉H₉O]⁺ (4-Ethylbenzoylium ion) |

| 202.0863 | 105.0335 | [C₇H₅O]⁺ (Benzoylium ion, loss of C₂H₄) |

| 202.0863 | 174.0550 | Loss of CO (Carbon monoxide) |

Gas-Phase Reactivity Studies

Gas-phase reactivity studies, often performed within the mass spectrometer, explore the intrinsic chemical properties of ions in the absence of solvent. For benzoyloxazole compounds, these studies typically focus on determining protonation sites and gas-phase basicity. nih.govnih.gov Computational and experimental data for similar oxazoline structures indicate that the primary site of protonation is the nitrogen atom of the heterocyclic ring, as it is a favorable proton acceptor. nih.gov Understanding the gas-phase reactivity is crucial for predicting fragmentation mechanisms, as the initial site of protonation often directs the subsequent dissociation pathways under CID conditions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds. process-insights.com

The structure of this compound features a conjugated system that includes the phenyl ring, the carbonyl group, and the oxazole ring. This extended π-system is expected to give rise to strong UV absorption bands corresponding to π → π* electronic transitions. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to absorb UV radiation, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br Similarly, the conjugated system in this compound would be responsible for its characteristic UV absorption profile, and the position of the λmax would be sensitive to the solvent polarity and the nature of any substituents on the aromatic rings. This analysis is fundamental in confirming the presence of the conjugated chromophore within the molecule.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. westminster.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high accuracy. researchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the oxazole and phenyl rings and the torsion angles between them, offering critical insights into the molecule's conformation in the solid state. Although specific crystallographic data for this compound is not available, this method remains the gold standard for absolute structure determination of novel crystalline organic molecules. mdpi.com

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govhamdard.edu.pk This powerful technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of a molecule's constitution and its absolute and relative configuration in chiral compounds. nih.gov

For benzoyloxazole derivatives, SC-XRD analysis reveals the planar nature of the oxazole ring and the spatial orientation of the benzoyl substituent relative to the heterocyclic core. The crystal structure provides crucial data on the packing of molecules within the crystal lattice, which is influenced by intermolecular forces. nih.gov Although a specific crystal structure for this compound is not publicly available, data from analogous structures provide insight into the expected molecular geometry. For instance, in related heterocyclic compounds, SC-XRD has been used to confirm the stereochemistry and resolve any structural ambiguities that cannot be definitively determined by other spectroscopic methods like NMR or mass spectrometry. mdpi.com

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. hamdard.edu.pk The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions are derived. hamdard.edu.pk

Table 1: Representative Crystallographic Data Parameters from SC-XRD Analysis

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic shape of the unit cell. |

| Space Group | The specific symmetry group of the crystal. | Describes the symmetry operations within the unit cell. nih.gov |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms covalent bonding and can indicate bond order. |

| **Bond Angles (°) ** | The angle formed by three connected atoms. | Defines the geometry around a central atom. |

Chromatographic Techniques for Purity and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For synthetic compounds like this compound, it is essential for isolating the final product from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to assess the purity of a compound and to separate components in a mixture with high resolution and sensitivity. mdpi.com In a typical HPLC analysis of a benzoyloxazole derivative, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential affinities for the stationary and mobile phases. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of intermediate polarity like this compound. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The components elute in order of decreasing polarity, with more polar compounds eluting first. A detector, such as a UV-Vis photodiode array (PDA) detector, is used to monitor the eluent and generate a chromatogram. nih.gov The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical Parameters for HPLC Analysis of an Oxazole Derivative

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 (octadecylsilyl) silica (B1680970) gel, 250 x 4.6 mm, 5 µm particle size | The stationary phase where separation occurs. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water | The solvent that carries the sample through the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at 254 nm | Wavelength at which the aromatic compound strongly absorbs light. |

| Column Temperature | 25-35 °C | Affects viscosity and separation efficiency. mdpi.com |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. africanjournalofbiomedicalresearch.comijcps.org This method provides a fundamental verification of a compound's empirical formula. For a newly synthesized molecule like this compound, elemental analysis is used to confirm that the isolated product has the expected atomic composition, complementing data from mass spectrometry. mq.edu.au

The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. The instrument then calculates the percentage of each element in the original sample. The experimental values ("Found") are compared to the theoretical values ("Calculated") based on the proposed molecular formula (C₁₈H₁₅NO₂ for this compound). A close agreement, typically within ±0.4%, provides strong evidence for the compound's purity and correct elemental composition. africanjournalofbiomedicalresearch.commq.edu.au

Table 3: Example of Elemental Analysis Data for a Benzoyloxazole Compound

| Element | % Calculated | % Found |

|---|---|---|

| Carbon (C) | 77.96 | 77.89 |

| Hydrogen (H) | 5.45 | 5.49 |

| Nitrogen (N) | 5.05 | 5.01 |

Advanced Research Applications of Oxazole Derivatives Excluding Biological/medicinal

Applications in Catalysis

The field of catalysis has significantly benefited from the incorporation of oxazole (B20620) and its derivatives, particularly in the realm of stereoselective synthesis.

Chiral oxazoline (B21484) ligands, closely related to oxazoles, are paramount in asymmetric catalysis, where they are used to create highly enantioselective catalysts for a variety of chemical transformations. nih.govst-andrews.ac.uk These ligands coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of new chiral oxazoline ligands is a dominant area of application for oxazole chemistry. st-andrews.ac.uk For instance, the use of (S)-tBu-PHOX, a phosphine-oxazoline ligand, in palladium-catalyzed asymmetric alkylation reactions has been demonstrated to produce enantioenriched products. nih.gov

A variety of these ligands have been successfully applied in numerous metal-catalyzed enantioselective reactions. nih.gov The classification of these ligands is often based on their denticity, chirality, and the nature of the donor atoms involved. nih.gov

Oxazolidinones, another class of oxazole derivatives, have proven to be highly effective as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.comrsc.org These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereoselective formation of a new chiral center. A key advantage of oxazolidinones is that they can be easily recycled under mild conditions, which enhances their commercial viability. sigmaaldrich.com

The application of Evans' oxazolidinones in the asymmetric alkylation of enolates is a well-established and successful strategy. This methodology has been a crucial step in the total synthesis of several biologically active natural products. rsc.org Homochiral oxazinanones, which can be synthesized from readily available β-amino esters, also serve as effective chiral auxiliaries in stereoselective enolate alkylation and asymmetric aldol (B89426) reactions. nih.gov

| Chiral Auxiliary Type | Key Application | Reference |

| Oxazolidinones | Asymmetric alkylation of enolates | rsc.org |

| Oxazolidinones | Synthesis of β-lactams, nonproteogenic α-amino acids | sigmaaldrich.com |

| Oxazinanones | Stereoselective enolate alkylation, asymmetric aldol reactions | nih.gov |

The oxazole ring serves as a valuable intermediate in the synthesis of more complex molecules. nih.govwikipedia.org One of the classic methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org More contemporary methods, such as the van Leusen oxazole synthesis, provide a convenient route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMIC). nih.gov This reaction's flexibility has been demonstrated in the construction of multi-substituted complex molecules. nih.gov

Furthermore, oxazoles can participate in Diels-Alder reactions, acting as dienes, to form pyridines. This approach is notably used in the synthesis of precursors to pyridoxine (B80251) (Vitamin B6). wikipedia.org Recent developments have also shown that rhodium-catalyzed transformations of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds can lead to functionalized naphtho[2,1-d]oxazoles. acs.org

Applications in Materials Science

The inherent photophysical properties of the oxazole ring have led to its exploration in the development of advanced materials with unique optical and electronic characteristics.

Oxazole derivatives are recognized for their intense fluorescence and are utilized in a variety of optoelectronic applications. wordpress.com While the parent oxazole ring itself is not fluorescent, the attachment of phenyl or other aromatic groups can induce strong fluorescence. wordpress.com This property has led to their use in:

Organic Light-Emitting Diodes (OLEDs): Oxazole-based compounds can function as emissive materials in OLEDs, contributing to improved efficiency and color purity. numberanalytics.comwordpress.com

Fluorescent Probes: Highly substituted oxazole derivatives are being developed as organelle-targeting fluorophores for cell imaging studies. nih.gov The design of these molecules often incorporates a donor-π-acceptor framework to enhance fluorescence efficacy. nih.gov

Plastic Scintillators: 2,5-Diphenyloxazole (PPO) is a primary fluorescent material used in plastic scintillators to convert excitation energy into light. mdpi.com

Research has shown that the luminescent properties of oxazole derivatives can be tuned by modifying the substituents on the heterocyclic ring. For example, a study on 2-R-6-(aryloxazol-/imidazol-2-yl)pyridine derivatives found that the oxazole derivatives exhibited higher photoluminescence efficiencies than their imidazole (B134444) counterparts. researchgate.net

| Application Area | Specific Use of Oxazole Derivative | Reference |

| OLEDs | Emissive materials | numberanalytics.comwordpress.com |

| Fluorescent Probes | Organelle targeting in cell imaging | nih.gov |

| Plastic Scintillators | Primary fluorescent material (PPO) | mdpi.com |

| Solar Energy Concentrators | Fluorescent dyes | wordpress.com |

Beyond their luminescent applications, oxazole derivatives are being investigated for their potential use in other electronic devices. Their charge transport properties make them suitable candidates for various roles in electronic components. Oxazole-based compounds have been proposed for use as sensitizers or electron donors in photovoltaic devices to improve their efficiency and stability. numberanalytics.com The development of materials for thin-film electroluminescent devices has also incorporated oxazole derivatives. wordpress.com

Supramolecular Chemistry and Molecular Recognition

The oxazole moiety is a valuable building block in supramolecular chemistry, where the focus is on non-covalent interactions between molecules. Its ability to participate in various weak interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole forces, makes it suitable for creating highly organized molecular assemblies. tandfonline.comijpsonline.com

Host-Guest Interactions of Oxazole Derivatives

The principles of host-guest chemistry, which involve the encapsulation of a smaller "guest" molecule within a larger "host" molecule, are applicable to oxazole derivatives. While direct studies on 2-(4-Ethylbenzoyl)oxazole as a guest are not prevalent, the interactions of structurally similar compounds provide significant insights. For instance, research on benzimidazole (B57391) derivatives, which, like the benzoyl group of the target molecule, contain an aromatic system, shows their ability to form stable complexes with macrocyclic hosts like cucurbit[n]urils. nih.govresearchgate.net

In a theoretical context, a molecule like this compound could act as a guest in several ways. The ethyl-substituted phenyl ring could be encapsulated within the hydrophobic cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. The oxazole ring and the carbonyl group, with their polar characteristics, could then engage in specific hydrogen bonding or dipole-dipole interactions with the host's portal or exterior surface. nih.gov The formation of such host-guest complexes is often studied using techniques like NMR, UV-Vis, and fluorescence spectroscopy to determine the stoichiometry and binding mode of the interaction. nih.gov

Self-Assembly and Ordered Structures

The ability of molecules to spontaneously organize into well-defined, stable structures is known as self-assembly. Oxazole derivatives, particularly when polymerized, have demonstrated this capacity. Studies on poly(2-alkyl-2-oxazoline)s show they can undergo crystallization-induced self-assembly in specific solvent systems. nih.gov For example, poly(2-isobutyl-2-oxazoline) and poly(2-nonyl-2-oxazoline) form hierarchical crystalline structures when annealed in ethanol-water mixtures. nih.gov This process suggests that the nature of the alkyl substituent on the oxazoline ring is a key factor in directing the self-assembly process. nih.gov This phenomenon is considered general for semicrystalline polymers within a two-phase liquid system. nih.gov

These findings imply that polymers derived from appropriately substituted oxazoles could be designed to self-assemble into materials with ordered nanostructures, such as nanotubes or fibrillar networks, with potential applications in materials science.

Agrochemical Development (General Chemical Applications)

The structural framework of oxazole is a key component in the development of modern agrochemicals. Its stability and the diverse range of possible substitutions allow for the fine-tuning of chemical properties to target specific biological processes in weeds and fungi. ijpsonline.com

Chemical Scaffolds for Fungicides and Herbicides

The oxazole ring serves as a robust scaffold for a variety of pesticides, including fungicides and herbicides. ijpsonline.commdpi.com Its presence is crucial for the activity of several commercial products. The ability of the oxazole structure to engage with enzymes and receptors through various non-covalent interactions is a key reason for its utility in this area. tandfonline.com For example, novel pyridyl–oxazole carboxamides have been evaluated and shown to possess significant fungicidal activities. mdpi.com Similarly, oxazole carboxamides have been found to exhibit excellent herbicidal activity against a broad spectrum of weeds, with good selectivity for important crops like wheat, maize, and rice. google.com

| Oxazole-Based Agrochemical | Type | Application Note |

| Isoxaben | Herbicide | Used for pre-emergence control of broadleaf weeds. agropages.com |

| Pyroxasulfone | Herbicide | A pre-emergence herbicide for controlling grass and broadleaf weeds. agropages.com |

| Oxazole Carboxamides | Herbicide | Show broad-spectrum activity against grasses and broadleaf weeds, with crop selectivity. google.com |

| Pyridyl–oxazole Carboxamides | Fungicide | Display good fungicidal activity against various plant pathogens. mdpi.com |

Click Chemistry with Functionalized Oxazole Building Blocks

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and simple to perform. aatbio.comorganic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and a powerful tool for molecular construction. organic-chemistry.org Functionalized oxazoles are valuable building blocks in this context. nih.govchemrxiv.org

By introducing an alkyne or azide (B81097) group onto the oxazole core, chemists can readily "click" it onto other molecules bearing the complementary functional group. This strategy allows for the modular synthesis of complex molecular architectures. For instance, researchers have developed synthetic routes to 2-alkynyl oxazoles, which can then participate in cycloaddition reactions to form stable 1,2,3-triazole linkages. chemrxiv.orgacs.org The synthesis of ethynyl-substituted oxazoles, despite challenges related to ring sensitivity, has been achieved, opening avenues for their use in creating complex structures for materials and supramolecular chemistry. chemrxiv.org The oxazole scaffold itself can be prepared through various methods, including the refinement of processes using chloroacetyl esters of acyloins, which are then functionalized for click reactions. nih.govnih.gov

A molecule like this compound could be theoretically adapted for click chemistry by incorporating a reactive handle, such as an ethynyl (B1212043) or azido (B1232118) group, onto the phenyl ring or a different position of the oxazole ring, transforming it into a versatile building block.

Bioisosteric Structural Equivalence in Chemical Design

Bioisosterism is a strategy used in chemical design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of creating a new compound with improved characteristics. The oxazole ring is recognized as a valuable bioisostere. nih.gov It can be used to replace other functional groups, such as esters, amides, or other heterocyclic rings, to modify properties like metabolic stability, solubility, or target binding affinity.

The oxazole ring is structurally similar to other heterocycles like furan (B31954) and pyridine (B92270), and it is considered basic, though less so than imidazole. ijpsonline.comwikipedia.org Its planar structure and the specific arrangement of its heteroatoms (one oxygen and one nitrogen) allow it to mimic the spatial and electronic features of the group it replaces, while potentially introducing beneficial changes. For example, replacing a metabolically labile ester linkage with a more stable oxazole ring can lead to compounds with improved pharmacokinetic profiles. This approach is widely employed in medicinal chemistry but the principles are equally applicable in the design of novel materials and functional chemicals where molecular shape and electronic properties are critical. nih.gov

Strategies for Ester and Amide Moiety Replacement

In the design of advanced functional molecules, particularly in materials science, the stability and conformational properties of linker groups are of paramount importance. Ester and amide moieties, while common, can be susceptible to hydrolysis and can introduce conformational flexibility that may not be desirable for specific applications. Researchers have therefore explored the use of stable heterocyclic rings, such as oxazoles, as bioisosteric replacements for these traditional functional groups. This strategy aims to create analogues with enhanced chemical stability and well-defined geometries, which can lead to improved performance in materials like fluorescent dyes and organic semiconductors.

The replacement of an amide or ester bond with an oxazole ring is a sophisticated strategy in molecular design. Oxazoles are five-membered aromatic heterocycles that are generally resistant to hydrolysis and offer a rigid, planar structure. This rigidity can be advantageous in applications where precise control over the molecular architecture is necessary to achieve desired electronic or photophysical properties. For instance, in the development of novel fluorophores, the oxazole core is an attractive building block due to its inherent strong absorption and luminescence. researchgate.net

The core principle of this replacement strategy lies in mimicking the spatial arrangement and electronic character of the original amide or ester group while improving on its weaknesses. An oxazole ring can be considered a "masked" amide or ester with superior stability. The synthesis of such compounds often involves multi-step processes, starting from precursors that can be cyclized to form the oxazole ring. For example, the cyclization of propargylic amides is a mild and effective method for accessing oxazole derivatives with various functional groups. nih.gov

Research into oxazole-containing compounds for materials science has demonstrated that their photophysical properties can be finely tuned by altering the substituents on the oxazole ring. researchgate.net In the context of a molecule like this compound, the oxazole ring serves as a robust linker between the benzoyl group and any potential functional group at the 5-position. The replacement of a more labile ester or amide linkage with this heterocyclic core can lead to materials with greater durability and more predictable performance characteristics.

The following tables illustrate the conceptual strategy of replacing amide/ester functionalities with heterocyclic rings like oxazoles and the resulting impact on molecular properties relevant to advanced research applications.

Table 1: Conceptual Comparison of Linker Properties

| Property | Ester/Amide Moiety | Oxazole Ring | Rationale for Replacement |

| Chemical Stability | Susceptible to hydrolysis | High hydrolytic stability | Enhanced durability in various chemical environments. |

| Conformational Rigidity | Flexible (rotatable bonds) | Rigid and planar | Precise control over molecular geometry and chromophore orientation. |

| Electronic Properties | Can participate in H-bonding | Acts as a π-conjugated system | Tuning of photophysical and electronic characteristics. researchgate.net |

| Synthetic Accessibility | Generally straightforward | Various established synthetic routes nih.govijpsonline.com | Feasible to incorporate into complex molecular structures. |

Table 2: Research Findings on Oxazole Derivatives in Non-Biological Applications

| Research Focus | Key Findings | Potential Application | Reference |

| Photophysical Properties | 2,5-diaryloxazoles exhibit strong luminescence, large Stokes shifts, and high quantum yields. | Fluorescent probes, optical materials, organic light-emitting diodes (OLEDs). | researchgate.net |

| Synthesis of Polyoxazoles | Molecules with multiple propargyl amide groups can be converted to di- and trioxazoles with interesting optical properties. | Advanced materials with tailored electronic and optical characteristics. | nih.gov |

| Electron Accepting Units | Certain oxazole derivatives show significant changes in dipole moment in different solvents, indicating intramolecular charge transfer (ICT) properties. | Solvent polarity sensors, non-linear optical materials. | researchgate.net |

This strategic replacement of labile functional groups with stable heterocyclic systems like oxazole is a powerful tool in modern chemistry. It allows for the development of robust molecules with tailored properties, paving the way for new advancements in materials science and other non-biological research fields.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a cornerstone of their study and application. numberanalytics.com Traditional methods for creating these five-membered heterocyclic rings, such as the Robinson-Gabriel synthesis, Van Leusen reaction, and Bredereck reaction, have been well-established. numberanalytics.comnih.govijpsonline.comtandfonline.com However, the future of oxazole synthesis, including that of 2-(4-Ethylbenzoyl)oxazole, is geared towards the development of more sustainable and efficient methodologies.

Green chemistry principles are increasingly being applied to the synthesis of oxazoles. ijpsonline.comrsc.org This includes the use of environmentally benign catalysts and solvents, as well as reaction conditions that minimize waste and energy consumption. nih.gov For instance, recent research has highlighted calcium-catalyzed and electrochemical approaches for oxazole synthesis. nih.govrsc.org These methods offer advantages such as high yields, rapid reaction times, and the use of less toxic reagents. nih.govrsc.org

Future synthetic strategies are likely to focus on:

Catalytic Systems: Exploring a wider range of non-precious metal catalysts and organocatalysts to improve efficiency and reduce environmental impact. nih.gov

Flow Chemistry: Utilizing continuous flow synthesis to enhance reaction control, scalability, and safety. ijpsonline.com

Photocatalysis and Electrosynthesis: Harnessing light and electricity to drive reactions under mild conditions, often avoiding harsh reagents. rsc.orgorganic-chemistry.org

A notable development is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent, which demonstrates good functional group tolerance and scalability. acs.org Another innovative approach involves the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which avoids transition-metal catalysts and peroxides. organic-chemistry.org

Exploration of Undiscovered Reactivity Patterns

The oxazole ring exhibits a unique reactivity profile. It is a weakly basic and thermally stable heterocycle. tandfonline.comontosight.ai Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position, especially when a good leaving group is present. tandfonline.comwikipedia.org The oxazole ring can also participate in Diels-Alder reactions, serving as a diene. wikipedia.org

Future research will likely delve deeper into the reactivity of this compound and its derivatives, aiming to uncover novel transformations and reaction pathways. This could involve:

C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the oxazole ring and the ethylbenzoyl moiety, which would provide more efficient routes to complex derivatives.

Ring-Opening and Rearrangement Reactions: Investigating new ways to open the oxazole ring to access different heterocyclic systems or acyclic precursors. tandfonline.com The Cornforth rearrangement is a known example of oxazole transformation into other heterocycles like pyrroles and imidazoles. tandfonline.com

Reactions of the Benzoyl Group: Exploring the reactivity of the carbonyl group in this compound for further derivatization and the synthesis of more complex molecular architectures.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in chemical research. jcchems.comrsc.org For oxazole derivatives, computational tools are being employed for various purposes, from predicting reaction outcomes to designing molecules with specific properties. jcchems.comnih.gov

In the context of this compound, future research will benefit from:

Predictive Modeling: Using quantum chemical calculations (like Density Functional Theory) to understand the electronic structure and reactivity of the molecule, guiding the design of new reactions. researchgate.net

In Silico Screening: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of novel derivatives, thereby prioritizing synthetic targets. jcchems.comnih.govnih.gov This is particularly relevant in drug discovery, where oxazole scaffolds are of significant interest. nih.govrsc.orgnih.gov

Toxicity Prediction: Utilizing computational toxicology to assess the potential risks of new compounds early in the design process. jcchems.com

Recent studies have demonstrated the successful application of these integrated approaches in designing oxazole derivatives as potential therapeutic agents, such as inhibitors for enzymes like VEGFR-2 and EGFR. rsc.orgnih.gov For instance, molecular docking studies have been used to understand the binding interactions of oxazole derivatives with protein targets, helping to rationalize their biological activity. nih.govnih.gov

Expansion of Non-Biological Material Applications

While the biological applications of oxazoles are extensively studied, their use in non-biological materials science is an emerging area with significant potential. numberanalytics.comontosight.ai The unique photophysical and electronic properties of the oxazole ring make it an attractive component for advanced materials.

Future research into the non-biological applications of this compound and related compounds could focus on:

Organic Electronics: Incorporating the oxazole moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aromatic and electron-deficient nature of the oxazole ring can be tuned to achieve desired electronic properties.

Polymers: Synthesizing polymers containing the this compound unit to create materials with specific thermal, mechanical, or optical properties. numberanalytics.com

Sensors: Designing chemosensors where the interaction of an analyte with the oxazole derivative leads to a detectable change in fluorescence or color.

The versatility of the oxazole scaffold, combined with the ability to modify its structure through various synthetic methods, opens up a wide range of possibilities for creating novel materials with tailored functionalities. rsc.org

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-Ethylbenzoyl)oxazole, and how can purity be optimized?

- Methodology : A common approach involves cyclization reactions using substituted benzaldehydes. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol and glacial acetic acid yields oxazole derivatives . Purification via recrystallization (water-ethanol mixtures) and reduced-pressure distillation improves yield (up to 65%) and purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of reactants) minimizes byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group, N-O vibrations in oxazole rings ).

- NMR : ¹H and ¹³C NMR resolve substituent patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

Q. How does the oxazole ring influence the compound’s stability under laboratory conditions?

- Methodology : The oxazole ring’s electron-deficient nature enhances stability against hydrolysis. Storage at room temperature in anhydrous solvents (e.g., DMSO or ethanol) prevents degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis verify shelf-life .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety affect excited-state intramolecular proton transfer (ESIPT) properties?

- Methodology : Computational modeling (TDDFT/B3LYP/6-31+G(d)) shows that benzannulation extends π-conjugation but increases energy barriers for proton transfer in the S₁ state due to altered charge transfer character. Fluorescence emission studies (e.g., λem ≈ 450–550 nm) reveal blue/red shifts depending on substituent position . Hybrid functionals (e.g., B3LYP, PBE0) best reproduce experimental emission energies .

Q. What mechanistic insights explain the regioselective phosphorylation of this compound under electrochemical conditions?

- Methodology : Silver-catalyzed electrochemical phosphorylation uses dialkyl-H-phosphonates. Cyclic voltammetry identifies oxidation potentials (~1.2 V vs. Ag/AgCl), while in-situ IR spectroscopy tracks intermediate formation. The oxazole ring remains intact due to poor reactivity of (EtO)₂P(O)–H with protonated intermediates .

Q. How do transition metal complexes of this compound enhance antifungal activity?

- Methodology : Coordination with Cu(II), Co(II), or Ni(II) ions via the oxazole nitrogen and carbonyl oxygen increases bioactivity. MIC assays against Candida albicans show enhanced efficacy (MIC < 10 µg/mL) compared to the free ligand. Electronic spectra (d-d transitions at ~600 nm) and magnetic susceptibility confirm octahedral geometry .

Q. What role does intramolecular charge transfer play in the compound’s fluorescence quantum yield?

- Methodology : Time-resolved fluorescence spectroscopy (e.g., TCSPC) measures quantum yields (ΦF ≈ 0.3–0.6). Non-coplanarity between oxazole and aryl rings (evidenced by UV/vis and NMR) reduces self-quenching. Substituent electron-withdrawing groups (e.g., -NO₂) lower ΦF by promoting non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。